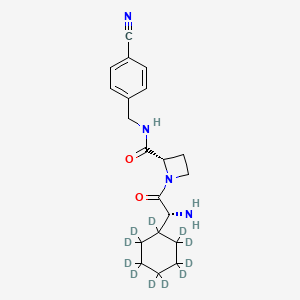

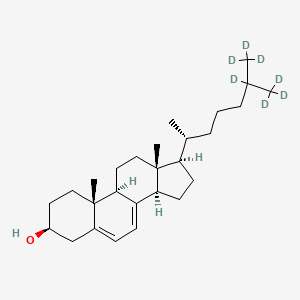

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

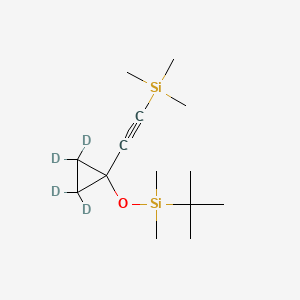

Synthesis Analysis

The synthesis of complex organic compounds, such as azetidine derivatives, often involves multi-step reactions including cyclization, rearrangement, and activation of functional groups. For example, Lucarini and Tomasini (2001) described the synthesis of oligomers containing azetidine units by starting from specific aminobutanoate and proceeding through cyclization and rearrangement steps, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). This process highlights the complexity and the meticulous conditions required for the synthesis of azetidine-containing compounds.

Molecular Structure Analysis

The molecular structure of azetidine derivatives and similar compounds is often characterized by their conformational analysis using NMR spectroscopy and X-ray crystallography. For instance, the crystal structures of diastereoisomeric peptides containing azetidine units revealed specific geometric configurations, highlighting the importance of stereochemistry in the design and function of these molecules (Obrecht et al., 1995).

Chemical Reactions and Properties

Azetidine derivatives participate in various chemical reactions, including [2+2] cycloaddition reactions, which offer a pathway to the synthesis of substituted azetidines (Burtoloso & Correia, 2006). These reactions are crucial for modifying the chemical structure and thereby the properties of azetidine compounds.

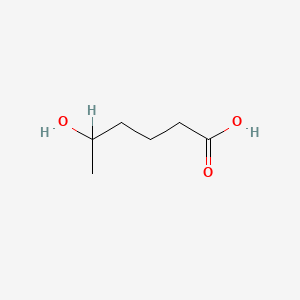

Physical Properties Analysis

The physical properties of azetidine derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular arrangement and interactions, crucial for the compound's physical properties.

Chemical Properties Analysis

The chemical properties of azetidine derivatives, including reactivity, stability, and functional group transformations, are central to their applications in synthesis and drug design. For example, azetidine derivatives have been explored for their potential as building blocks in peptide synthesis, demonstrating their versatility and utility in creating bioactive molecules (Sajjadi & Lubell, 2008).

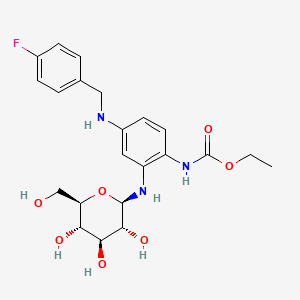

Scientific Research Applications

Biochemical Labeling Reagents : The compound has potential use in the synthesis of undecagold cluster molecules, which are crucial for biochemical labeling. These labeling reagents are used in preparing biological macromolecules for electron microscopic analysis (Yang & Frey, 1984).

Synthesis of Isoquinoline and Benzylisoquinoline Products : The compound may be involved in reactions leading to the formation of isoquinoline and benzylisoquinoline products, which are significant in pharmaceutical and organic chemistry (Barnard & Elvidge, 1983).

Peptide Synthesis : It can be used in the synthesis of enantiopure azetidine 2-carboxylic acids, which are important for peptide synthesis. These acids serve as conformationally constrained analogues of phenylalanine (Couty, Evano, & Rabasso, 2003).

Antimicrobial and Antitubercular Activities : Derivatives of this compound may have applications in developing antimicrobial and antitubercular agents. This is crucial for addressing global health challenges like tuberculosis (Chandrashekaraiah et al., 2014).

Catalytic Synthesis : The compound might be used in the catalytic synthesis of bifunctional tetraaza macrocycles, which have applications in chelating agents and in the synthesis of complex organic molecules (McMurry et al., 1992).

Synthesis of Cytotoxic Compounds : It can be involved in the synthesis of new cytotoxic compounds, like pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have potential applications in cancer treatment (Hassan, Hafez, & Osman, 2014).

Catecholase Activity : The compound can be used in the synthesis of dinuclear Cu II complexes, which are investigated for their catecholase activity. Such activity is important in various biochemical reactions and in the study of enzymatic functions (Sreenivasulu et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety precautions for handling and disposing of the compound.

Future Directions

This involves discussing potential future research on the compound. It could include potential applications, unanswered questions about the compound, or ways to improve its synthesis.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1/i1D2,2D2,3D2,4D2,5D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXWQVQZPDROFY-FLLCJUDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/no-structure.png)